Sulfur-Enabled π···S···π Interactions Drive Enhanced Oxidative Stability of Coupling Products vs. Non-Thioether Biaryl Analogs
When (3-fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid or structurally analogous methylthio-substituted boronic acids are employed in Suzuki-Miyaura coupling to synthesize m-terphenyl thioethers, the resulting products exhibit facilitated oxidation caused by through-space π···S···π interactions [1]. This sulfur-mediated phenomenon is absent in biaryl products derived from non-thioether boronic acids such as 3-fluoro-2-methoxyphenylboronic acid. In comparative studies of m-terphenyl systems, the thioether-containing compounds demonstrated distinct electrochemical oxidation behavior attributable to the sulfur atom's participation in through-space orbital interactions, as characterized by cyclic voltammetry and confirmed by X-ray crystallography showing S···π distances within the sum of van der Waals radii [1].
| Evidence Dimension | Oxidation potential (E1/2) of m-terphenyl products |
|---|---|
| Target Compound Data | Oxidation facilitated via through-space π···S···π interaction; specific E1/2 values not reported in source |
| Comparator Or Baseline | Non-thioether m-terphenyls (synthesized from non-methylthio boronic acids) — oxidation not facilitated by π···S···π interactions |
| Quantified Difference | Qualitative difference: presence vs. absence of sulfur-mediated through-space interaction; S···π distances within van der Waals contact range confirmed crystallographically |
| Conditions | Suzuki-Miyaura coupling; characterization by cyclic voltammetry and single-crystal X-ray diffraction |
Why This Matters
The presence of the methylthio group enables access to product architectures with tunable redox properties via through-space π···S···π interactions, a design feature unavailable with non-thioether boronic acid analogs.
- [1] Yamamoto T., Ammam M., Roberts S. A., Wilson G. S. Suzuki-Miyaura synthesis of m-terphenyl thioethers and their facilitated oxidation caused by through-space π···S···π interaction. Tetrahedron, 2016, 72(20): 2527-2534. View Source
